molecular formula C13H18O3 B14812079 1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene

1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene

Cat. No.: B14812079
M. Wt: 222.28 g/mol
InChI Key: VVEYSSSDVOYHAX-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a benzene ring, making it a unique aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene typically involves the alkylation of a benzene derivative with appropriate alkyl halides under basic conditions. For instance, the reaction of 1,3,5-trihydroxybenzene with cyclopropyl bromide, isopropyl bromide, and methyl iodide in the presence of a strong base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation reactions on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of new aromatic ethers or other substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of aromatic ethers on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of alkoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropoxy-3-methoxybenzene
  • 1-Isopropoxy-3-methoxybenzene
  • 1-Cyclopropoxy-5-methoxybenzene

Uniqueness

1-Cyclopropoxy-3-isopropoxy-5-methoxybenzene is unique due to the combination of cyclopropoxy, isopropoxy, and methoxy groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-cyclopropyloxy-3-methoxy-5-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-6-11(14-3)7-13(8-12)16-10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

VVEYSSSDVOYHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2CC2)OC

Origin of Product

United States

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